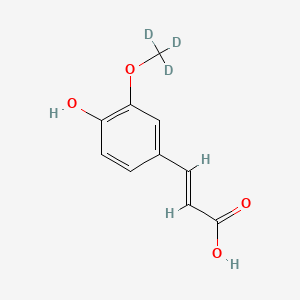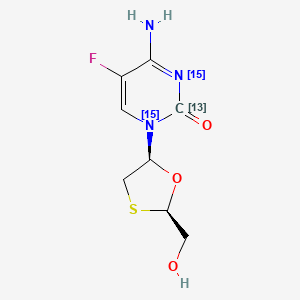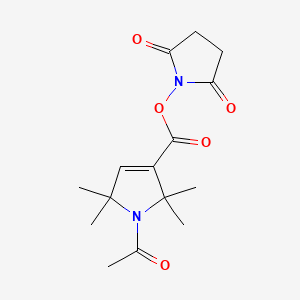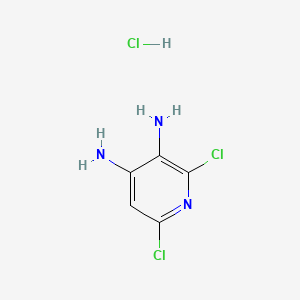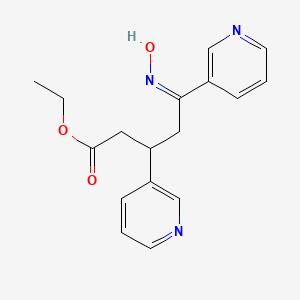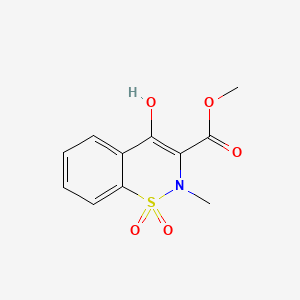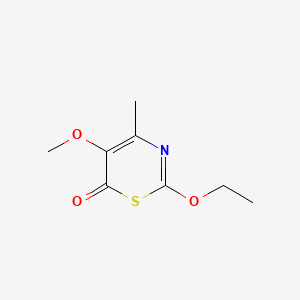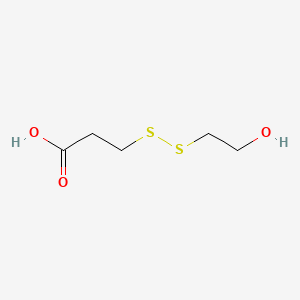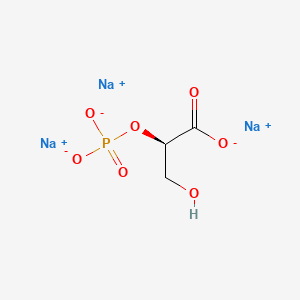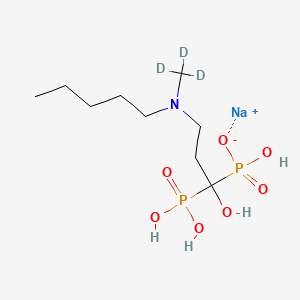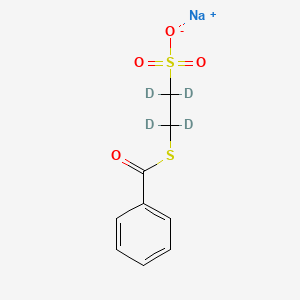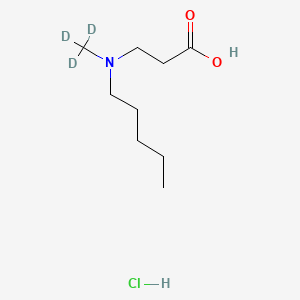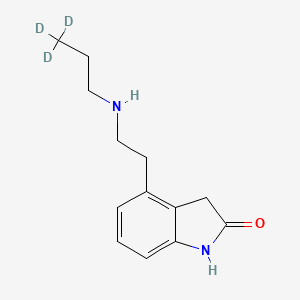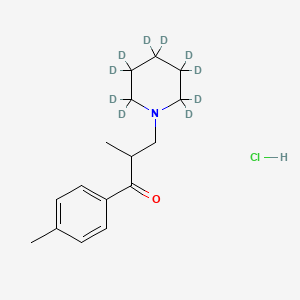
Tolperisone-d10 Hydrochloride
描述
托尔佩里松-d10(盐酸盐)是托尔佩里松盐酸盐的氘代形式,是一种中枢性肌肉松弛剂。 它主要用于治疗神经系统疾病(如多发性硬化症、脊髓病和脑脊髓炎)引起的病理性肌张力增高 。托尔佩里松-d10 中的氘标记增强了其稳定性,并使其可用于各种科学研究应用。
作用机制
托尔佩里松-d10(盐酸盐)通过阻断中枢神经系统中电压门控钠通道和钙通道发挥作用。这种作用抑制神经冲动的传递,从而导致肌肉松弛。 该化合物对神经系统组织具有高度亲和性,特别是脑干、脊髓和周围神经 .
生化分析
Biochemical Properties
Tolperisone-d10 Hydrochloride, like its non-deuterated counterpart, is believed to block sodium and calcium channels . It has a high affinity for nervous system tissue, reaching highest concentrations in the brain stem, spinal cord, and peripheral nerves .
Cellular Effects
This compound’s effects on cells are primarily related to its muscle relaxant properties . By blocking sodium and calcium channels, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not completely understood . It is known to block sodium and calcium channels, which could lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that Tolperisone Hydrochloride has a half-life of about 1.5 hours .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models .
Metabolic Pathways
This compound is metabolized primarily in the liver and kidneys . It is involved in metabolic pathways that interact with various enzymes and cofactors .
Transport and Distribution
This compound is distributed throughout the body, with the highest concentrations found in nervous system tissue, including the brain stem, spinal cord, and peripheral nerves .
Subcellular Localization
Given its high affinity for nervous system tissue, it is likely that it is localized to areas of the cell involved in nerve signal transmission .
准备方法
合成路线和反应条件
托尔佩里松-d10(盐酸盐)通过托尔佩里松盐酸盐的氘代合成。该过程涉及用氘原子取代托尔佩里松分子中的氢原子。这可以通过各种化学反应实现,包括催化氢-氘交换反应。 反应条件通常涉及在受控温度和压力条件下使用氘气 (D2) 和合适的催化剂 .
工业生产方法
托尔佩里松-d10(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高压反应器和专用设备以确保有效的氘代。最终产品通过结晶和其他分离技术进行纯化,以获得高纯度的托尔佩里松-d10(盐酸盐)。
化学反应分析
反应类型
托尔佩里松-d10(盐酸盐)会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮和羧酸。
还原: 还原反应可以将托尔佩里松-d10 转换为其醇衍生物。
常用试剂和条件
这些反应中使用的常用试剂包括氧化剂,如高锰酸钾 (KMnO4) 用于氧化,还原剂,如氢化锂铝 (LiAlH4) 用于还原,以及亲核试剂,如氢氧化钠 (NaOH) 用于取代反应。反应条件根据所需产物而异,包括受控温度、压力和 pH 值。
主要产品
这些反应形成的主要产物包括托尔佩里松-d10 的氘代酮、醇和取代衍生物。这些产品通常用于进一步的研究和开发应用。
科学研究应用
托尔佩里松-d10(盐酸盐)具有广泛的科学研究应用,包括:
化学: 用作稳定同位素标记化合物,用于化学反应中的追踪和定量。
生物学: 用于涉及肌肉松弛和神经系统疾病的研究。
医学: 研究其在治疗肌肉痉挛和相关疾病方面的潜在治疗效果。
相似化合物的比较
类似化合物
依匹里松: 另一种具有类似药理特性的中枢性肌肉松弛剂。
兰匹里松: 一种具有肌肉松弛作用的类似化合物。
依那匹里松: 在结构和功能上类似于托尔佩里松.
独特性
托尔佩里松-d10(盐酸盐)的独特性在于其氘标记,这增强了其稳定性,并允许在科学研究中进行精确追踪。 这使其成为需要精确定量和分析的研究应用中的宝贵工具 .
属性
IUPAC Name |
3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H/i3D2,4D2,5D2,10D2,11D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUVYROEHQQAKL-XVKVVLOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662210 | |
| Record name | 2-Methyl-1-(4-methylphenyl)-3-[(~2~H_10_)piperidin-1-yl]propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185160-65-9 | |
| Record name | 2-Methyl-1-(4-methylphenyl)-3-[(~2~H_10_)piperidin-1-yl]propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


